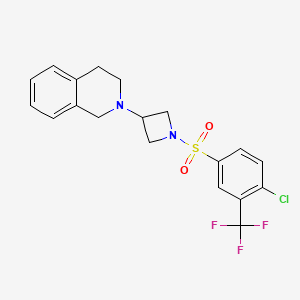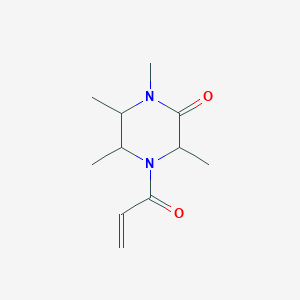![molecular formula C14H24BFO3Si B2448834 4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid CAS No. 2377606-02-3](/img/structure/B2448834.png)
4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid is a specialized organoboron compound It features a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a tert-butyldimethylsilyloxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid typically involves multiple steps:
Formation of the tert-butyldimethylsilyloxyethyl group: This can be achieved by reacting tert-butyldimethylsilyl chloride with an appropriate alcohol in the presence of a base such as imidazole.
Introduction of the fluorine atom: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Boronic acid formation: The boronic acid group can be introduced via a borylation reaction, often using a palladium catalyst and bis(pinacolato)diboron (B2Pin2) as the boron source.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid can undergo various types of reactions:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to a phenol using hydrogen peroxide or other oxidizing agents.
Substitution: The tert-butyldimethylsilyloxy group can be substituted under acidic or basic conditions to yield different functional groups.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Bases and acids: For substitution reactions involving the tert-butyldimethylsilyloxy group.
Major Products
Biaryl compounds: From Suzuki-Miyaura cross-coupling.
Phenols: From oxidation of the boronic acid group.
Various substituted phenyl derivatives: From substitution reactions.
Applications De Recherche Scientifique
4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid has several applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable carbon-carbon bonds.
Material Science: Can be used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which 4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid exerts its effects is primarily through its participation in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form a new carbon-carbon bond . The tert-butyldimethylsilyloxy group provides steric protection and can be removed under specific conditions to reveal reactive sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the fluorine and tert-butyldimethylsilyloxy groups, making it less sterically hindered and less specific in its reactivity.
4-Fluorophenylboronic acid: Similar but lacks the tert-butyldimethylsilyloxy group, which affects its reactivity and stability.
4-[2-(tert-Butyldimethylsilyloxy)ethyl]phenylboronic acid: Similar but lacks the fluorine atom, affecting its electronic properties.
Uniqueness
4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid is unique due to the combination of the fluorine atom and the tert-butyldimethylsilyloxy group. This combination provides both electronic and steric effects that can be advantageous in specific synthetic applications .
Propriétés
IUPAC Name |
[4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-3-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BFO3Si/c1-14(2,3)20(4,5)19-9-8-11-6-7-12(15(17)18)10-13(11)16/h6-7,10,17-18H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRHRYJWAPXVSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CCO[Si](C)(C)C(C)(C)C)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BFO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine](/img/structure/B2448751.png)


![6-Ethyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2448754.png)
![3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(pyridin-3-yl)pyridazine](/img/structure/B2448756.png)
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B2448757.png)


![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B2448765.png)


![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2448772.png)
![1-[(2-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2448773.png)
![4-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole-1-carbonyl}pyridine](/img/structure/B2448774.png)
